

anhydro-lutein III IUPAC name and synonyms

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Compound of Interest

Compound Name: *Anhydrolutein III*

Cat. No.: *B1366369*

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Anhydro-lutein III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydro-lutein III is a carotenoid derivative formed from the dehydration of lutein, a prominent xanthophyll found in various natural sources. As a member of the anhydro-lutein family of isomers, it represents a unique chemical entity with potential biological significance. This technical guide provides a comprehensive overview of anhydro-lutein III, including its chemical identity, synthesis, and known properties, to support further research and development in relevant fields.

Chemical Identity and Nomenclature

Anhydro-lutein III is systematically named (3R)-3',4'-didehydro- β , β -caroten-3-ol. This nomenclature precisely describes its chemical structure, indicating a β -carotene backbone with a hydroxyl group at the 3-position and a double bond introduced between the 3' and 4' positions of the second β -ionone ring, resulting from the elimination of a water molecule from the parent lutein structure.

Synonyms:

- 3',4'-Anhydro-lutein III
- (3'R)-3'-hydroxy-3,4-dehydro-beta-carotene

Physicochemical Properties

Detailed experimental data on the physicochemical properties of isolated anhydro-lutein III are not extensively reported in the literature. However, based on its carotenoid structure, it is expected to be a lipophilic molecule, soluble in organic solvents and insoluble in water. The extended polyene chain is responsible for its absorption of visible light, likely resulting in a yellow to orange color.

Property	Value
IUPAC Name	(3R)-3',4'-didehydro- β , β -caroten-3-ol
Synonyms	3',4'-Anhydro-lutein III, (3'R)-3'-hydroxy-3,4-dehydro-beta-carotene
Molecular Formula	C ₄₀ H ₅₄ O
Molecular Weight	550.87 g/mol
Appearance	Expected to be a colored (yellow-orange) solid
Solubility	Expected to be soluble in organic solvents (e.g., acetone, chloroform, hexane) and insoluble in water.
UV-Vis Absorption	The exact absorption maxima (λ_{max}) in various solvents are not definitively reported for the isolated compound. However, based on its chromophore, it is expected to have absorption maxima in the visible range, characteristic of carotenoids. For comparison, the related compound 3,4-didehydro- β -carotene has absorption maxima around 452 nm and 480 nm.

Experimental Protocols

Synthesis of Anhydro-lutein III via Acid-Catalyzed Dehydration of Lutein

A key method for the preparation of anhydro-lutein III is the acid-catalyzed dehydration of lutein. This reaction typically yields a mixture of anhydro-lutein isomers, with anhydro-lutein I and II being the major products and anhydro-lutein III as a minor product[1].

Materials:

- Lutein
- Acetone
- 2% Sulfuric Acid (H_2SO_4) in acetone
- Sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2)
- Hexane
- High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column

Procedure:

- Dissolve lutein in acetone.
- Add the 2% H_2SO_4 in acetone solution to the lutein solution.
- Allow the reaction to proceed. The reaction time can be monitored by HPLC to determine the formation of the anhydro-lutein isomers.
- Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the carotenoids from the aqueous acetone mixture using dichloromethane or another suitable organic solvent.
- Wash the organic extract with water to remove any remaining salts.

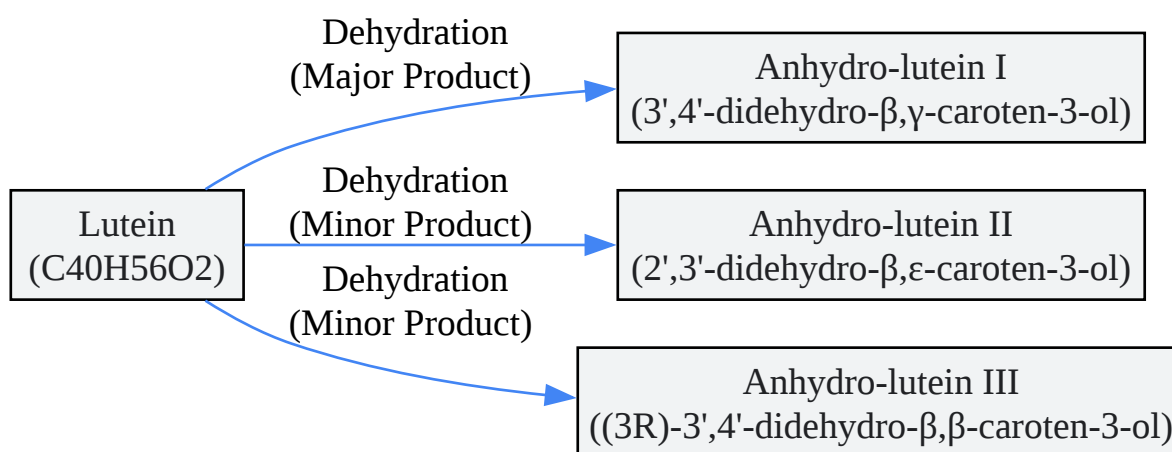
- Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
- The resulting residue, containing a mixture of anhydro-lutein I, II, and III, can be subjected to further purification.

Purification:

- The separation of the anhydro-lutein isomers can be achieved by semi-preparative HPLC on a C18 reversed-phase column[1]. The specific gradient and solvent system would need to be optimized for baseline separation of the isomers.

Logical Relationship of Lutein Dehydration Products

The acid-catalyzed dehydration of lutein results in the formation of three primary anhydro-lutein isomers. The following diagram illustrates the relationship between the parent molecule, lutein, and its dehydration products.



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Acid-catalyzed dehydration of lutein yields three anhydro-lutein isomers.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the direct involvement of anhydro-lutein III in cellular signaling pathways or its distinct biological activities. Research has primarily focused

on its parent compound, lutein, which is known for its antioxidant properties and its role in eye health. Lutein is known to modulate various signaling pathways, including those related to inflammation and oxidative stress, such as the NF- κ B and Nrf2 pathways. It is plausible that metabolites of lutein, including the anhydro-luteins, may also possess biological activity, but further investigation is required to elucidate their specific roles.

Conclusion

Anhydro-lutein III, systematically known as (3R)-3',4'-didehydro- β,β -caroten-3-ol, is a minor product of the acid-catalyzed dehydration of lutein. While its chemical synthesis has been described, detailed characterization of its physicochemical properties and biological functions remains an area for future research. This guide provides a foundational understanding of anhydro-lutein III to encourage further exploration of this and other lutein metabolites and their potential roles in chemistry, biology, and medicine.

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References

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